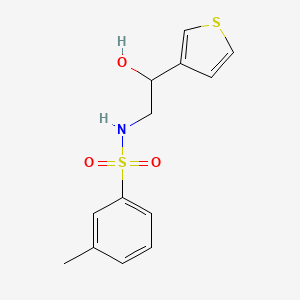

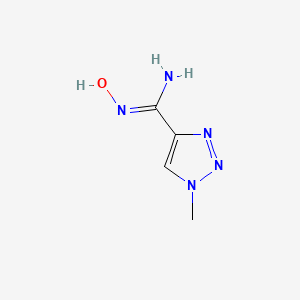

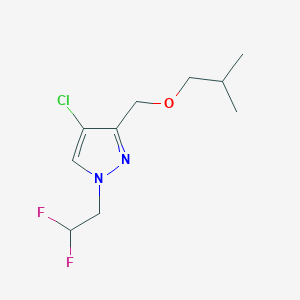

![molecular formula C21H24N2O3 B2501984 N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide CAS No. 946244-16-2](/img/structure/B2501984.png)

N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds involves different methods. For instance, the synthesis of N-[(3R)-1-Azabicyclo[2.2.2]oct-3-yl]furo[2,3-c]pyridine-5-carboxamide, a potent alpha7 nAChR agonist, is characterized by rapid brain penetration and high oral bioavailability in rats . Another method involves the ultrasound-mediated synthesis of 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives, which is notable for its ambient temperature conditions and high yields in short reaction times . Additionally, the synthesis of N-(arylcarbamothioyl)-cyclohexanecarboxamide derivatives is characterized by the use of elemental analyses and spectroscopy for characterization . These methods could potentially be adapted for the synthesis of "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide".

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of N-(naphthalen-1-ylcarbamothioyl)cyclohexanecarboxamide was determined using single-crystal X-ray diffraction, revealing a chair conformation of the cyclohexane ring and a stabilizing intramolecular hydrogen bond . This information can be useful in predicting the molecular conformation and stability of the compound of interest.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compound "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide". However, the related compounds exhibit various biological activities, such as inhibition of the tyrosinase enzyme and potential treatment of cognitive deficits in schizophrenia . These activities suggest that the compound may also participate in biologically relevant chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of the related compounds include high oral bioavailability, rapid brain penetration , and potent inhibition of the tyrosinase enzyme . These properties are crucial for the potential therapeutic application of these compounds. The compound "N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide" may share similar properties, which could be inferred from the structural similarities to the compounds studied in the papers.

Wissenschaftliche Forschungsanwendungen

Anticancer, Antibacterial, and Anti-inflammatory Applications

A derivative, 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, synthesized through a Povarov cycloaddition reaction/N-furoylation processes, exhibits potential as a therapeutic agent. This compound and its derivatives are known for potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties, showcasing the diverse pharmacological applications of tetrahydroquinoline derivatives (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Metal Complex Synthesis for Material Science

N-(R-carbamothioyl)cyclohexanecarboxamides and their Ni(II) and Cu(II) complexes, through synthesis and characterization, offer insights into material science applications. These compounds, featuring varied substituents, have been synthesized and characterized, showing potential in fields such as catalysis and materials chemistry (Ozer, Arslan, VanDerveer, & Binzet, 2009).

Synthetic Methodology and Heterocyclic Chemistry

The synthesis of 1,2,7,7a-tetrahydro-1aH-cyclopropa[b]quinoline-1a-carboxylic acid derivatives, a process involving remarkable cyclopropanation, demonstrates the compound's role in advancing synthetic methodologies. Such processes contribute to the development of new heterocyclic systems, which are crucial in drug design and discovery (Szakonyi, Fülöp, Tourwé, & de Kimpe, 2002).

Catalysis and Chemical Transformations

An Rh(III)-catalyzed C-H activation/cycloaddition of benzamides and methylenecyclopropanes showcases the compound's utility in catalysis, enabling the selective synthesis of biologically interesting heterocycles. This method emphasizes the role of similar compounds in facilitating complex chemical transformations under mild conditions (Cui, Zhang, & Wu, 2013).

Eigenschaften

IUPAC Name |

N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclohexanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O3/c24-20(16-6-2-1-3-7-16)22-17-11-10-15-8-4-12-23(18(15)14-17)21(25)19-9-5-13-26-19/h5,9-11,13-14,16H,1-4,6-8,12H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLSLSHGPCPKCJQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(=O)NC2=CC3=C(CCCN3C(=O)C4=CC=CO4)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclohexanecarboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

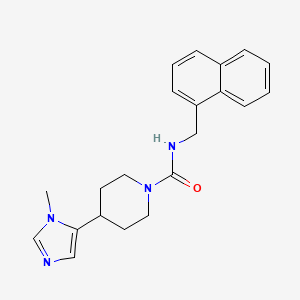

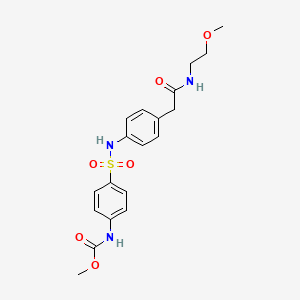

![N-(1,3-dioxoisoindol-5-yl)-4-[ethyl(phenyl)sulfamoyl]benzamide](/img/structure/B2501909.png)

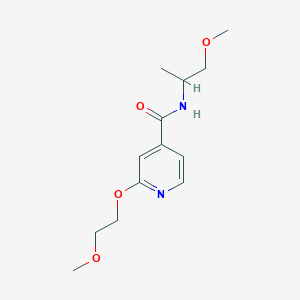

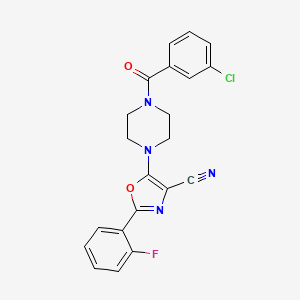

![Tert-butyl N-[(2S,3R)-2-[1-[2-[ethyl(prop-2-enoyl)amino]acetyl]piperidin-4-yl]oxolan-3-yl]carbamate](/img/structure/B2501912.png)

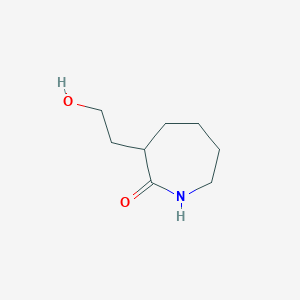

![7-Bromo-2,3-dihydrobenzo[b][1,4]oxazepin-4(5H)-one](/img/structure/B2501915.png)

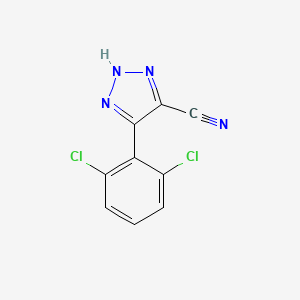

![3-((4-bromophenyl)sulfonyl)-N-(2,5-dimethoxyphenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2501916.png)